molecular formula C10H13ClO3 B8033126 3-Chloro-4-methoxy-5-propoxyphenol

3-Chloro-4-methoxy-5-propoxyphenol

Cat. No.: B8033126
M. Wt: 216.66 g/mol
InChI Key: VRDHKJRPZYGQNU-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-5-propoxyphenol is a phenolic derivative with a chlorine atom at the 3-position, a methoxy group (-OCH₃) at the 4-position, and a propoxy group (-OCH₂CH₂CH₃) at the 5-position of the benzene ring. This substitution pattern confers unique physicochemical properties, including moderate acidity (due to the phenolic -OH group) and increased lipophilicity from the alkoxy substituents.

Properties

IUPAC Name

3-chloro-4-methoxy-5-propoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3/c1-3-4-14-9-6-7(12)5-8(11)10(9)13-2/h5-6,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDHKJRPZYGQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=CC(=C1)O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxy-5-propoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxy-5-propoxyphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural differences between 3-Chloro-4-methoxy-5-propoxyphenol and analogous compounds from the provided evidence:

Compound Name Molecular Formula Functional Groups Molecular Weight Key Structural Features
3-Chloro-4-methoxy-5-propoxyphenol C₁₀H₁₃ClO₃ Phenol (-OH), methoxy, propoxy, chloro 216.66 g/mol -OH at position 1, Cl at 3, OCH₃ at 4, OCH₂CH₂CH₃ at 5
(3-Chloro-5-methoxy-4-propoxyphenyl)methanol C₁₁H₁₅ClO₃ Benzyl alcohol (-CH₂OH), methoxy, propoxy, chloro 230.69 g/mol -CH₂OH replaces phenolic -OH; substituents at positions 3, 4, 5
3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid C₁₃H₁₅ClO₄ Propenoic acid (-CH₂CH₂COOH), methoxy, propoxy, chloro 282.71 g/mol Conjugated double bond and carboxylic acid group
3-(3-Chloro-5-methylphenyl)-2-methylbenzoic Acid C₁₅H₁₃ClO₂ Benzoic acid (-COOH), methyl groups at positions 2 and 3 260.72 g/mol Methyl substituents on adjacent aromatic rings

Physicochemical and Functional Properties

  • Acidity: The phenolic -OH in 3-Chloro-4-methoxy-5-propoxyphenol (pKa ~10) is more acidic than the benzyl alcohol derivative (pKa ~15–16) due to resonance stabilization of the phenoxide ion. The propenoic acid analog (pKa ~4–5) is significantly more acidic due to the electron-withdrawing carboxylic acid group . The benzoic acid derivative (pKa ~4.2) exhibits even stronger acidity, typical of aromatic carboxylic acids .
  • Lipophilicity: The propoxy and methoxy groups in 3-Chloro-4-methoxy-5-propoxyphenol enhance lipophilicity (logP ~2.8), making it more soluble in organic solvents than the polar benzoic acid analogs (logP ~1.5–2.0) . The benzyl alcohol derivative (logP ~2.5) retains moderate lipophilicity but lacks the hydrogen-bonding capability of the phenolic -OH .
  • Reactivity: The propenoic acid analog’s conjugated double bond facilitates reactions such as Michael additions or Diels-Alder cyclizations, which are absent in the parent phenol .

Research Findings and Industrial Relevance

  • The benzyl alcohol derivative is cataloged by ChemBK but lacks widespread commercial listings, indicating specialized synthetic demand .
  • Stability and Handling: Phenolic compounds like 3-Chloro-4-methoxy-5-propoxyphenol require storage under inert conditions to prevent oxidation, whereas carboxylic acid derivatives are more stable but may form salts in basic environments .

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